tert-Butyl 2-(3-hydroxyphenoxy)acetate
Overview
Description
tert-Butyl 2-(3-hydroxyphenoxy)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(3-hydroxyphenoxy)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-hydroxyphenoxy)acetate typically involves the esterification of 2-(3-hydroxyphenoxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(3-hydroxyphenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form phenolic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-hydroxyphenoxy)acetate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-(3-hydroxyphenoxy)acetate exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
tert-Butyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with the hydroxy group in the para position.
tert-Butyl 2-(2-hydroxyphenoxy)acetate: Similar structure but with the hydroxy group in the ortho position.
tert-Butyl 2-(3-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: tert-Butyl 2-(3-hydroxyphenoxy)acetate is unique due to the position of the hydroxy group on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo. This positional difference can also affect the compound’s physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
tert-butyl 2-(3-hydroxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7,13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFMRECNWIZELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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